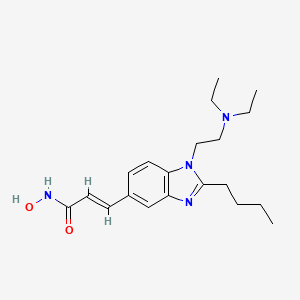

![molecular formula C14H7F6N3O B612228 6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1262618-39-2](/img/structure/B612228.png)

6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

Inhibition of cardiac late sodium current (late INa) is a strategy to suppress arrhythmias and sodium-dependent calcium overload associated with myocardial ischemia and heart failure. GS967 is a selective inhibitor of late INa that has been shown to suppress experimentally induced arrhythmias in rabbit myocytes and hearts. It can inhibit A. sulcata toxin II–induced late INa in ventricular myocytes and isolated hearts with IC50 values of 0.13 and 0.21 µM, respectively. GS967 causes minimal inhibition of the delayed-rectifier potassium current nor does it affect L- or T-type calcium channel currents, sodium-calcium exchanger currents, or a panel of 162 receptors, ion channels, transporters, and enzymes.

GS967, also known as GS-458967, is a highly selective late sodium channel current blocker. The selective inhibition of late INa with GS967 can exert antiarrhythmic effects by suppressing EAD- and DAD-mediated extrasystolic activity in PFs and PV and SVC sleeve preparations. Selective late INa inhibition with GS967 exerts potent protective effects against ischemia-induced depolarization and repolarization abnormalities in both atria and ventricles.

Scientific Research Applications

Synthesis Techniques and Derivative Formation : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines was developed, featuring metal-free oxidative N-N bond formation, which is a convenient method for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Pharmaceutical and Biomedical Applications : Novel 1,2,4-Triazolo[4,3-a]Pyridine Derivatives containing the trifluoromethyl moiety were synthesized using microwave irradiation. These compounds exhibited weak antifungal activity (Yang et al., 2015).

Electroluminescent Properties for Organic Light-Emitting Diodes : [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials were synthesized for use in red phosphorescent organic light emitting diodes (PhOLEDs). These materials enhance electron transport and show promising electroluminescent performance (Kang et al., 2017).

Antibacterial and Antifungal Activities : A series of synthesized triazolo[4,3-a]pyridine derivatives exhibited significant biological activity against various microorganisms, showing potential for antimicrobial applications (Suresh et al., 2016).

Structural Analysis and Crystallization Studies : Research has been conducted on the crystalline structure of triazolopyridines, providing insights into their molecular arrangements and properties (El-Kurdi et al., 2021).

Potential in Treating Prostate Cancer : The compound AZD3514, derived from the modification of the triazolopyridazine moiety, has shown promise as an androgen receptor downregulator for the treatment of advanced prostate cancer (Bradbury et al., 2013).

DNA Intercalating Agents : Certain triazolopyridin-4-ium derivatives have been synthesized and identified as new intercalating agents for DNA, with potential implications in biomedical research (Hebenbrock & Müller, 2018).

properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVBKJITJDHASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does GS967 interact with cardiac ion channels, and what are the downstream effects of this interaction?

A: GS967 primarily targets the human cardiac voltage-gated sodium channel, which plays a crucial role in the generation and propagation of electrical signals within the heart [, ]. Specifically, GS967 exhibits a dual mechanism of action:

Q2: How does the efficacy of GS967 compare to other known sodium channel blockers in preclinical models?

A: Preclinical studies using rabbit models have shown that GS967 demonstrates superior efficacy in suppressing arrhythmias compared to existing sodium channel blockers like flecainide and ranolazine []. Specifically, GS967 exhibited higher potency in reducing both experimentally-induced and ischemia-induced arrhythmias, highlighting its potential as a promising antiarrhythmic agent []. This superior efficacy is likely linked to its dual mechanism of action, targeting both late and peak sodium currents with distinct mechanisms [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

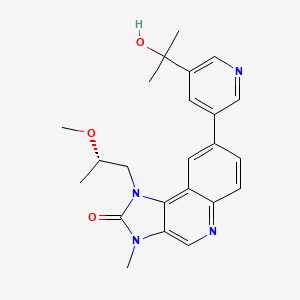

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

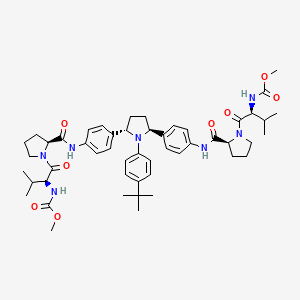

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)